3'-Guanylic acid, disodium salt, commonly referred to as disodium guanylate, is a sodium salt derived from guanosine monophosphate. It is primarily recognized for its role as a flavor enhancer in food products. The compound is classified under food additives with the E number E627 and is often used in conjunction with monosodium glutamate to enhance umami flavor in various dishes. Disodium guanylate is produced through microbial fermentation, typically utilizing sources such as tapioca starch.
Disodium guanylate is classified as a nucleotide and belongs to the category of organic compounds known as butenolides. It is specifically categorized as a dihydrofurans compound with a carbonyl group, making it an organoheterocyclic compound. The compound's chemical formula is , and it has a molecular weight of approximately 407.18 g/mol .
Disodium guanylate can be synthesized through several methods, primarily involving microbial fermentation. The process typically starts with the fermentation of carbohydrates, such as tapioca starch, by specific bacteria that convert sugars into ribonucleotides.
The fermentation method is preferred due to its efficiency and the ability to produce high yields of the desired nucleotide. The typical fermentation conditions include controlled temperature and pH levels to optimize bacterial growth and nucleotide production.
Disodium guanylate participates in various chemical reactions typical of nucleotides. It can undergo hydrolysis to release guanosine monophosphate and sodium ions when exposed to aqueous environments.
This reaction highlights its role in biological systems where it can contribute to nucleotide pools necessary for RNA synthesis.
Disodium guanylate functions primarily as a flavor enhancer by activating umami taste receptors on the tongue. When consumed, it dissociates into its ionic components, which interact with taste receptors (specifically T1R1 and T1R3) that are sensitive to amino acids and nucleotides.
Disodium guanylate exhibits typical properties of nucleotides and salts:
Disodium guanylate is widely utilized in the food industry primarily as a flavor enhancer. Its applications include:
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